3-(エトキシカルボニル)イソキサゾール-5-カルボン酸

概要

説明

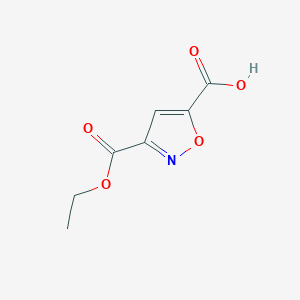

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid, also known as ECI, is an important organic acid and a key intermediate in the synthesis of many pharmaceuticals and other compounds. ECI is an important building block for the synthesis of a variety of compounds and is widely used in the pharmaceutical, agrochemical, and fine chemical industries. ECI is a highly versatile molecule and has been used in the synthesis of a variety of compounds, including antibiotics, antivirals, antifungals, and other drugs.

科学的研究の応用

創薬

3-(エトキシカルボニル)イソキサゾール-5-カルボン酸に見られるようなイソキサゾール環は、その著しい生物活性のため、多くの市販薬に広く存在します . これらの環は、様々な生物学的標的に結合する能力のために創薬において特に高く評価されており、潜在的な治療薬のための多様な化学空間を提供します。この化合物は、潜在的な抗がん、抗菌、および抗菌特性を持つ新規薬物の合成に使用できます。

有機合成

有機化学において、3-(エトキシカルボニル)イソキサゾール-5-カルボン酸は、複雑な分子を構築するための汎用性の高いビルディングブロックとして役立ちます . その反応性は、新しい合成方法の開発と創薬プロセスの加速に不可欠な、様々な官能基化ヘテロ環状骨格の作成を可能にします。

ナノ触媒

この化合物の構造は、新しい環境に優しい合成戦略の開発に関与するナノ触媒アプリケーションに適しています . これは、ナノスケールで反応を促進する触媒を作成するために使用でき、より効率的で持続可能な化学プロセスにつながります。

センシングアプリケーション

3-(エトキシカルボニル)イソキサゾール-5-カルボン酸を含むイソキサゾール誘導体は、その反応性と様々な分析物と相互作用する能力のために、センシングデバイスに統合できます . これらの化合物は、環境モニタリングまたは医療診断のための高い感度と選択性を持つセンサーを開発するために使用できます。

抗がん研究

イソキサゾール部分は、抗がん剤の設計における重要な構成要素です . 研究者は、3-(エトキシカルボニル)イソキサゾール-5-カルボン酸を使用して、特定のがん関連タンパク質または経路の阻害剤として作用する可能性のある化合物を合成し、新しい抗がん療法の発見に貢献できます。

多様性指向合成

この化合物は、生物学的スクリーニングのために構造的に多様な幅広い分子を生成することを目的とした多様性指向合成において重要な役割を果たします . これは、様々な分子のコレクションを迅速に生成するために使用でき、創薬やその他の用途に使用できる化学エンティティの範囲を拡大します。

Safety and Hazards

The safety data sheet for a similar compound, 3-Methylisoxazole-5-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the significance of isoxazole in many commercially available drugs, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

生化学分析

Biochemical Properties

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, isoxazole derivatives, including 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid, have been shown to act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling . By inhibiting HDACs, 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid can modulate the acetylation status of histones, thereby affecting gene transcription and cellular processes.

Cellular Effects

The effects of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting HDACs, 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, it has been reported to affect the metabolic pathways of cancer cells, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

At the molecular level, 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histones . This inhibition leads to an accumulation of acetylated histones, which promotes a more relaxed chromatin structure and enhances gene transcription. Furthermore, 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid may also interact with other proteins and enzymes, contributing to its diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that prolonged exposure to 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and alter metabolite levels in cells . For instance, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . These effects are particularly relevant in the context of cancer metabolism, where 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid can disrupt the metabolic pathways that support rapid cell proliferation .

Transport and Distribution

The transport and distribution of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical processes . Additionally, the interaction of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid with binding proteins can affect its stability and bioavailability .

Subcellular Localization

The subcellular localization of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid plays a critical role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with nuclear proteins can facilitate its accumulation in the nucleus, where it can exert its effects on gene expression and chromatin structure . Understanding the subcellular localization of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

3-ethoxycarbonyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5/c1-2-12-7(11)4-3-5(6(9)10)13-8-4/h3H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICMWFKVBQBQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297572 | |

| Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133674-44-9 | |

| Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133674-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethoxycarbonyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)